molecular formula C46H46N2O8S B2408795 Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH CAS No. 944283-30-1

Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH

Cat. No. B2408795
CAS RN: 944283-30-1
M. Wt: 786.94
InChI Key: FEWLVVHWXDASNF-BIPSGFNESA-N
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Description

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a complex molecule used in peptide synthesis . Its chemical name is “O-(N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-trityl-L-cysteinyl)-N-(tert-butoxycarbonyl)-L-threonine” and it has a molecular weight of 786.93 g/mol .


Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc solid-phase peptide synthesis . The Boc group is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin .


Molecular Structure Analysis

The molecular formula of “this compound” is C46H46N2O8S . It is a complex molecule with multiple functional groups, including a tert-butoxycarbonyl (Boc) group, a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a trityl (Trt) group .


Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . The reaction type is suitable for the synthesis of peptides .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 786.93 g/mol . It has an optical activity of [α]20/D +27.5°, c = 1 in ethanol . The melting point is between 143-146 °C .

Scientific Research Applications

New Isocysteine Building Blocks and Chemoselective Peptide Ligation

Boc-, Fmoc-, and Cbz-protected isocysteine building blocks have been prepared from thiomalic acid, demonstrating that Boc/Trt-protected isocysteine allows for chemoselective ligation of unprotected peptide fragments in water. This study emphasizes the utility of such protected building blocks in peptide synthesis and ligation, particularly highlighting the pH-dependency of isocysteine-mediated ligation compared to cysteine-mediated native chemical ligation (Dose & Seitz, 2004).

Efficient Synthesis of Difficult Sequence-Containing Peptides

The 'O-acyl isopeptide method' using an 'O-acyl isodipeptide unit' showcases the efficient synthesis of difficult sequence-containing peptides, where esterification-induced racemization is avoided. This method's success suggests its applicability in fully automated protocols for synthesizing long peptides or proteins, indicating the significance of Fmoc-protected amino acids in simplifying peptide synthesis (Sohma et al., 2006).

Solid Phase Synthesis of Peptide C-Terminal Thioesters

A novel method for the solid phase synthesis of peptide C-terminal thioesters using Fmoc/t-Bu chemistry is described. This method leverages a safety-catch linker, stable against basic conditions needed for Fmoc cleavage, enabling the generation of thioesters in good yields. The compatibility with Boc/benzyl chemistry and the commercial availability of required reagents further underscore the method's practicality (Ingenito et al., 1999).

Preparation of Protected Peptidyl Thioester Intermediates

The study outlines strategies for integrating Fmoc chemistry with native chemical ligation through the preparation of suitably protected and/or activated peptide intermediates. It explores side-chain and backbone anchoring strategies and compatible protection for N-terminal cysteine, facilitating the synthesis of small proteins and the semisynthesis of larger ones (Gross et al., 2005).

Mechanism of Action

Target of Action

Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH is a derivative of cysteine, an amino acid, and is used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of disulfide bonds, which are important for the structure and function of proteins .

Mode of Action

The compound works by protecting the cysteine thiol group during peptide synthesis . The Trt (trityl) group in the compound is a protecting group for the thiol of the cysteine. This protection allows for the controlled formation of disulfide bonds . The Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups are also protecting groups that prevent unwanted reactions during peptide synthesis .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The removal of the Trt group with 95% TFA (trifluoroacetic acid) containing 1-5% TIS (triisopropylsilane) is a key step in this pathway .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound would depend on the final peptide or protein it is incorporated into. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final peptide or protein would determine the bioavailability of the compound .

Result of Action

The result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide bond formations. This is crucial for the structure and function of the synthesized peptides and proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficacy and stability of the compound. For example, the Trt group is removed with 95% TFA containing 1-5% TIS . Therefore, the compound should be stored at -15°C to -25°C .

Safety and Hazards

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is classified as a combustible solid . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

“Boc-L-Thr[Fmoc-L-Cys(Trt)]-OH” is a building block for the preparation of peptides modified at lysine side chain by Boc SPPS . It has potential applications in the field of peptide synthesis and protein bioconjugation .

properties

IUPAC Name

(2S,3R)-3-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2O8S/c1-30(40(41(49)50)48-44(53)56-45(2,3)4)55-42(51)39(47-43(52)54-28-38-36-26-16-14-24-34(36)35-25-15-17-27-37(35)38)29-57-46(31-18-8-5-9-19-31,32-20-10-6-11-21-32)33-22-12-7-13-23-33/h5-27,30,38-40H,28-29H2,1-4H3,(H,47,52)(H,48,53)(H,49,50)/t30-,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLVVHWXDASNF-BIPSGFNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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